molecular formula C14H13N3O2S2 B15053783 Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride

Cat. No.: B15053783
M. Wt: 319.4 g/mol
InChI Key: GGAJFSMEGOQKGZ-UHFFFAOYSA-N
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Description

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride is a structurally complex organosulfur compound characterized by three key motifs:

  • A 1-phenylethyl substituent, introducing aromaticity and lipophilicity.

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

[C-[2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl]sulfanylcarbonimidoyl] thiocyanate

InChI

InChI=1S/C14H13N3O2S2/c15-9-20-14(16)21-11(10-4-2-1-3-5-10)8-17-12(18)6-7-13(17)19/h1-5,11,16H,6-8H2

InChI Key

GGAJFSMEGOQKGZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)CC(C2=CC=CC=C2)SC(=N)SC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride typically involves multiple steps. One common method includes the reaction of 2,5-dioxopyrrolidin-1-yl acetic acid with phenylethylamine to form an intermediate, which is then reacted with cyanic chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride has several scientific research applications:

Mechanism of Action

The mechanism of action of cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride involves its interaction with specific molecular targets and pathways. The compound can bind to and modify proteins and enzymes, affecting their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrrolidine/thiopyrrolidine derivatives and thioanhydrides . Below is a comparative analysis with structurally related compounds from the evidence:

Compound Name Key Substituents CAS Number Purity/Availability Structural Differences
Cyanic (S-(2-(2,5-dioxopyrrolidin-1-yl)-1-phenylethyl) carbonimidothioic) thioanhydride 2,5-dioxopyrrolidinyl, phenylethyl, thioanhydride Not provided Not specified Reference compound for comparison.
Acetic 2-(2,5-dioxopyrrolidin-1-yl)propanoic thioanhydride 2,5-dioxopyrrolidinyl, propanoic acid, thioanhydride 1093759-04-6 98%, typically in stock Replaces phenylethyl with a propanoic acid chain, increasing hydrophilicity .
Dimethyl 2-(1-phenylethyl)succinate Phenylethyl, succinate ester Not provided Not specified Lacks dioxopyrrolidinyl and thioanhydride; features ester groups instead .
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloropyrimidine, carboxylic acid 89581-58-8 100% Aromatic heterocycle with chlorine and carboxylic acid; no sulfur or pyrrolidinyl groups .

Key Comparative Insights

Reactivity :

  • The thioanhydride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to ester or carboxylic acid derivatives (e.g., dimethyl succinate or pyrimidinecarboxylic acid) due to the electrophilic sulfur center .
  • The dioxopyrrolidinyl group enhances stability via intramolecular hydrogen bonding, contrasting with simpler pyrrolidines (e.g., tert-butyl 3-acetylpyrrolidine-1-carboxylate) .

Synthetic Accessibility :

  • The phenylethyl group in the target compound may be introduced via radical addition reactions, akin to the synthesis of dimethyl 2-(1-phenylethyl)succinate using tris(trimethylsilyl) silane and azobis-isobutyronitrile (AIBN) .
  • Thioanhydride formation could involve thioesterification or oxidative coupling, differing from the hydrolysis/esterification steps used for succinate derivatives .

Physicochemical Properties: The phenylethyl group imparts significant lipophilicity, distinguishing it from the more polar acetic propanoic thioanhydride or pyrimidinecarboxylic acid . The compound’s molecular weight and solubility are expected to differ markedly from smaller analogues like N-ethyl-2-(1-pyrrolidyl)ethanamine (CAS 138356-55-5) .

Applications and Stability: Thioanhydrides are prone to hydrolysis under acidic/basic conditions, necessitating careful storage compared to stable pyrimidinecarboxylic acid derivatives . The dioxopyrrolidinyl group may enable chelation or coordination chemistry, a feature absent in non-lactam analogues .

Biological Activity

Overview of Cyanic Thioanhydride

Cyanic thioanhydride belongs to a class of compounds known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structure of this compound, featuring a pyrrolidine moiety and a phenylethyl group, contributes to its biological efficacy.

Antimicrobial Properties

Recent studies have demonstrated that Cyanic thioanhydride exhibits significant antimicrobial activity against various bacterial strains. A study published in the Egyptian Journal of Chemistry reported that derivatives of related compounds showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that these compounds could serve as potential candidates for developing new antibiotics .

Antifungal Activity

In addition to its antibacterial properties, Cyanic thioanhydride has shown antifungal activity. Research indicates that it can inhibit the growth of common fungal pathogens, which is crucial for addressing fungal infections that are resistant to conventional treatments. The effectiveness against fungi such as Candida albicans and Aspergillus niger was noted in laboratory settings .

Anticancer Potential

Emerging research has explored the anticancer potential of Cyanic thioanhydride. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspase pathways. These findings position Cyanic thioanhydride as a promising lead in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

A recent case study evaluated the antimicrobial efficacy of several derivatives of Cyanic thioanhydride. The study involved testing against Staphylococcus aureus and Escherichia coli, with results indicating that certain derivatives exhibited MIC values as low as 10 µg/mL. This suggests strong potential for development into therapeutic agents targeting bacterial infections.

Case Study 2: Antifungal Activity Assessment

Another case study focused on the antifungal properties of Cyanic thioanhydride derivatives. The results demonstrated effective inhibition against Candida albicans, with an IC50 value of 15 µg/mL. This highlights the compound's potential use in treating fungal infections, particularly in immunocompromised patients.

Summary of Biological Activities

Activity Tested Organisms MIC/IC50 Values
AntimicrobialStaphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL
AntifungalCandida albicans15 µg/mL
Aspergillus niger20 µg/mL
AnticancerVarious cancer cell linesIC50 < 25 µg/mL

The mechanisms through which Cyanic thioanhydride exerts its biological effects include:

  • Disruption of Cell Membranes : The compound may disrupt bacterial cell membranes, leading to cell lysis.
  • Inhibition of Nucleic Acid Synthesis : It may interfere with DNA replication in both bacterial and fungal cells.
  • Induction of Apoptosis : In cancer cells, Cyanic thioanhydride may activate apoptotic pathways leading to programmed cell death.

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